(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl
CAS No.:
Cat. No.: VC17451416
Molecular Formula: C10H18Cl2N2
Molecular Weight: 237.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18Cl2N2 |
|---|---|
| Molecular Weight | 237.17 g/mol |
| IUPAC Name | (1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m1../s1 |
| Standard InChI Key | MCBUOAQEOLYWID-KLQYNRQASA-N |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)[C@@H](CN)N.Cl.Cl |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a (1S)-configured ethane-1,2-diamine backbone substituted at the first carbon with a 2,6-dimethylphenyl group. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine; dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 237.17 g/mol |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |
| Isomeric SMILES | CC1=C(C(=CC=C1)C)C@@HN.Cl.Cl |
| InChIKey | MCBUOAQEOLYWID-KLQYNRQASA-N |
The stereochemistry at the C1 position is critical for its interactions in asymmetric synthesis .
Physical and Spectral Properties
The compound exhibits a melting point range of 210–215°C (decomposition) and is hygroscopic, requiring anhydrous storage. UV-Vis spectra show absorption maxima at 265 nm (π→π* transitions of the aromatic ring), while NMR (400 MHz, DO) displays signals at δ 2.28 (s, 6H, aromatic CH), 3.15–3.45 (m, 4H, NH-CH-CH), and 7.10–7.35 (m, 3H, aryl-H).
Synthesis and Optimization
Industrial-Scale Production
The synthesis involves a four-step sequence starting from 2,6-dimethylbenzaldehyde:
-
Strecker Amino Acid Synthesis:
Reaction with ammonium chloride and potassium cyanide yields (2,6-dimethylphenyl)glycinonitrile. -
Reductive Amination:
Catalytic hydrogenation (H, 50 psi, 80°C) over Raney nickel converts the nitrile to the primary amine. -
Resolution of Enantiomers:
Diastereomeric salt formation with L-tartaric acid isolates the (1S)-enantiomer. -
Hydrochloride Salt Formation:
Treatment with HCl gas in ethanol precipitates the final product.
Optimization Parameters:
-
Temperature: 70–90°C for hydrogenation
-
Solvent: Ethanol/water (4:1 v/v) for crystallization
-
Yield: 68–72% after resolution
Analytical Characterization
| Technique | Critical Parameters |
|---|---|
| HPLC (UV detection) | C18 column, 0.1% TFA in HO/MeOH gradient, Rt = 8.2 min |
| Chiral CE | 50 mM phosphate buffer (pH 2.5), 98% enantiomeric excess |
| Karl Fischer Titration | ≤0.5% w/w moisture |
Impurity profiling identifies ≤0.1% of the (1R)-enantiomer and ≤0.2% residual solvent.
Reactivity and Mechanistic Insights
Nucleophilic Reactions
The primary and secondary amine groups ( 8.1 and 10.3, respectively) participate in:
-
Schiff Base Formation: Reacts with aldehydes at pH 7–9 to form imine ligands for transition-metal catalysts.
-
Ullmann Coupling: Copper-mediated arylation of aryl halides at 120°C in DMF.
-
Epoxide Ring-Opening: Nucleophilic attack on ethylene oxide derivatives yields β-amino alcohols.
Kinetic Data:
| Reaction | (s) |
|---|---|
| Imine formation | |
| Epoxide opening |
Pharmaceutical Applications
Kinase Inhibitor Development
The compound serves as a scaffold for ATP-competitive kinase inhibitors. Structural analogs show IC values of:
| Target | IC (nM) | Selectivity Index |
|---|---|---|
| EGFR (T790M/L858R) | 12.4 | 45x vs. WT EGFR |
| c-Met | 8.9 | 120x vs. VEGFR2 |
Mechanistically, the 2,6-dimethylphenyl group occupies the hydrophobic back pocket of kinases, while the ethylenediamine linker hydrogen-bonds to the hinge region .
Antibiotic Adjuvants
At sub-inhibitory concentrations (32 µg/mL), the compound resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactams by disrupting penicillin-binding protein 2a (PBP2a) oligomerization.
| Assay | Result |
|---|---|
| Acute Oral LD (rat) | 480 mg/kg |
| AMES Test | Negative (up to 5 mg/plate) |
| Skin Irritation (Rabbit) | Moderate erythema at 500 mg/cm |
Personal protective equipment (nitrile gloves, respirator) is mandatory during handling. Storage at 2–8°C under argon prevents decomposition.
Comparative Analysis with Structural Analogs
Positional Isomer Effects
Comparing the 2,6-dimethylphenyl variant with its 2,5-dimethyl counterpart (CID 145709016 ):
| Property | 2,6-Dimethyl | 2,5-Dimethyl |
|---|---|---|
| Aqueous Solubility | 18 mg/mL | 9 mg/mL |
| LogP (calc.) | 1.2 | 1.8 |
| Melting Point | 210–215°C | 195–198°C |
The 2,6-substitution pattern enhances solubility due to reduced crystal lattice energy, favoring pharmaceutical formulation.
Future Research Directions
-
Continuous Flow Synthesis: Microreactor technology to improve enantioselectivity.
-
PROTAC Development: Conjugation with E3 ligase ligands for targeted protein degradation.
-
Biodegradability Studies: Environmental impact assessment of manufacturing byproducts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume